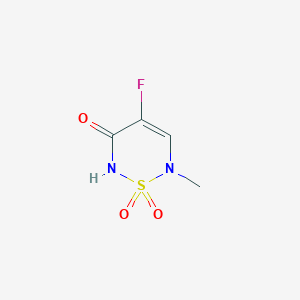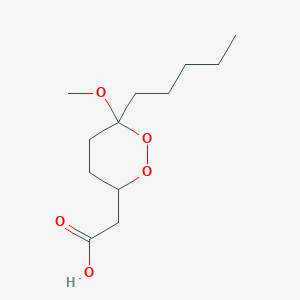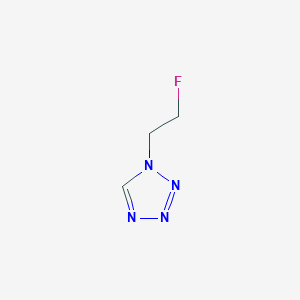
1H-Tetrazole, 1-(2-fluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Tetrazole, 1-(2-fluoroethyl)-: is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-fluoroethyl)- can be synthesized through the cyclization of azides with nitriles. Common methods include:
Cyclization of Azides and Nitriles: This method involves the reaction of sodium azide with nitriles in the presence of catalysts like zinc salts.
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide using microwave irradiation, resulting in high yields and short reaction times.
Industrial Production Methods: Industrial production often employs the use of heterogeneous catalysts and microwave-assisted synthesis to achieve high efficiency and yield. The use of environmentally benign catalysts like L-proline has also been explored .
化学反応の分析
Types of Reactions: 1H-Tetrazole, 1-(2-fluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrazole ring.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions:
Sodium Azide: Used in cyclization reactions with nitriles.
Catalysts: Zinc salts, L-proline, and other heterogeneous catalysts are commonly used.
Major Products: The major products formed from these reactions are various substituted tetrazole derivatives, which have applications in pharmaceuticals and materials science .
科学的研究の応用
1H-Tetrazole, 1-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylate groups, making it valuable in drug design.
Medicine: Incorporated into pharmaceuticals for its stability and bioisosteric properties.
Industry: Used in the production of materials with high nitrogen content and stability.
作用機序
The mechanism of action of 1H-Tetrazole, 1-(2-fluoroethyl)- involves its interaction with molecular targets through its nitrogen-rich structure. The tetrazole ring can stabilize negative charges, making it effective in receptor-ligand interactions . This property allows it to act as a bioisostere for carboxylate groups, enhancing its utility in drug design .
類似化合物との比較
2H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position, offering different chemical and biological properties.
Uniqueness: 1H-Tetrazole, 1-(2-fluoroethyl)- is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and stability in certain applications . This makes it particularly valuable in the synthesis of pharmaceuticals and materials with specific properties .
特性
CAS番号 |
606149-12-6 |
|---|---|
分子式 |
C3H5FN4 |
分子量 |
116.10 g/mol |
IUPAC名 |
1-(2-fluoroethyl)tetrazole |
InChI |
InChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChIキー |
LZXFPNTYBPAZLI-UHFFFAOYSA-N |
正規SMILES |
C1=NN=NN1CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
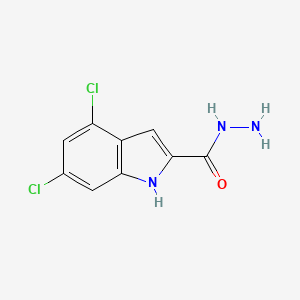
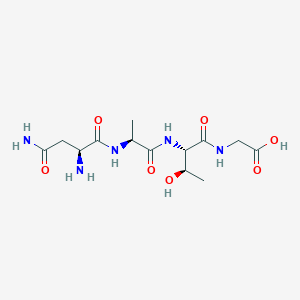
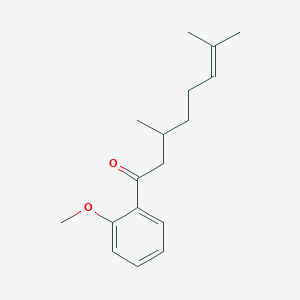
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
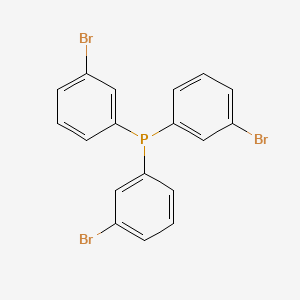
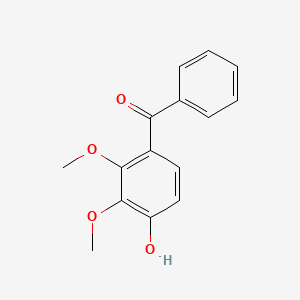
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
